3-nitro-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]benzamide
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Overview
Description
3-nitro-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]benzamide is a complex organic compound characterized by its unique molecular structureIts molecular formula is C15H11Cl3N3O3, and it is known for its stability and reactivity under specific conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]benzamide typically involves multiple steps. One common method includes the nitration of aniline derivatives followed by acylation and chlorination reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and chlorination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-nitro-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-nitro-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-nitro-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]benzamide involves its interaction with specific molecular targets. The nitro groups in the compound can participate in redox reactions, affecting cellular processes and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-nitro-N-(2,2,2-trichloro-1-(3-(2,5-dimethyl-phenyl)thioureido)ethyl)benzamide
- 3-nitro-N-(2,2,2-trichloro-1-(3-(4-nitro-phenyl)thioureido)ethyl)benzamide
- 3-chloro-N-(2,2,2-trichloro-1-(3-nitroanilino)ethyl)benzamide
Uniqueness
3-nitro-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]benzamide is unique due to its specific arrangement of nitro and chloro groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C15H11Cl3N4O5 |
---|---|
Molecular Weight |
433.6 g/mol |
IUPAC Name |
3-nitro-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]benzamide |
InChI |
InChI=1S/C15H11Cl3N4O5/c16-15(17,18)14(19-10-4-2-6-12(8-10)22(26)27)20-13(23)9-3-1-5-11(7-9)21(24)25/h1-8,14,19H,(H,20,23) |
InChI Key |
ZUHJDRDHXVBZSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC(C(Cl)(Cl)Cl)NC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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